N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a cyclopropyl group, a propyl chain, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. Common synthetic routes include:
Amidation Reaction: The benzamide core can be synthesized through the reaction of a benzoyl chloride with an amine under basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the benzamide ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The thiophene ring and benzamide core are crucial for binding to enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with specific signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-propyl-N-(2-(thiophen-2-yl)ethyl)benzamide: shares structural similarities with other benzamide derivatives and thiophene-containing compounds.
Thiophene-based drugs: Such as suprofen and articaine, which exhibit anti-inflammatory and anesthetic properties.
Uniqueness
- The unique combination of a cyclopropyl group, propyl chain, and thiophene ring in this compound distinguishes it from other compounds, potentially offering unique biological activities and applications.
Properties
IUPAC Name |
N-cyclopropyl-4-propyl-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-2-4-15-6-8-16(9-7-15)19(21)20(17-10-11-17)13-12-18-5-3-14-22-18/h3,5-9,14,17H,2,4,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWTLJRRXFCGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CCC2=CC=CS2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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